2-chloro-N-phenylpropanamide
Overview
Description
2-chloro-N-phenylpropanamide is a chemical compound with the linear formula C9H10ClNO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been re-examined . In contrast to previous findings, two amines are obtained in almost equal quantities from this reaction, namely N-propylaniline and the rearranged product N-isopropylaniline . 2-Methyl-N-phenylaziridine is an intermediate in the reduction and can be isolated from reactions with less LiAlH4 .Molecular Structure Analysis
The molecular structure of 2-chloro-N-phenylpropanamide is represented by the SMILES string O=C(NC1=CC=CC=C1)C(Cl)C and the InChI 1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) .Chemical Reactions Analysis
The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been studied . The reaction yields two amines, N-propylaniline and the rearranged product N-isopropylaniline, in almost equal quantities . 2-Methyl-N-phenylaziridine, an intermediate in the reduction, can be isolated from reactions with less LiAlH4 .Scientific Research Applications
Application 1: Root Growth-Inhibitory Activity
- Methods of Application : The compound 2-chloro-N-phenylpropanamide was prepared through a series of chemical reactions and then applied to rape seedlings. The concentration used in the study was 1.0 x 10^-4 M .
- Results or Outcomes : The compound showed a significant root growth-inhibitory activity. Specifically, it inhibited the root growth of rape seedlings by about 51% at the concentration used .
Application 2: Chemical Synthesis
- Summary of Application : 2-chloro-N-phenylpropanamide is a chemical compound that can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- Methods of Application : The specific methods of application can vary widely depending on the particular area of research. For instance, in chemical synthesis, it might be used as a reagent in the synthesis of other complex molecules .
- Results or Outcomes : The outcomes can also vary widely. In chemical synthesis, for example, the successful creation of a target molecule would be a positive outcome .
Application 3: Synthesis of Other Compounds
- Summary of Application : 2-chloro-N-phenylpropanamide can be used as a starting material in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the target molecule. For instance, it might be reacted with other reagents under specific conditions to form a new compound .
- Results or Outcomes : The outcomes can also vary widely. In chemical synthesis, for example, the successful creation of a target molecule would be a positive outcome .
Application 4: Synthesis of Complex Molecules
- Summary of Application : 2-chloro-N-phenylpropanamide can be used as a starting material in the synthesis of complex molecules .
- Methods of Application : The specific methods of application can vary widely depending on the target molecule. For instance, it might be reacted with other reagents under specific conditions to form a new compound .
- Results or Outcomes : The outcomes can also vary widely. In chemical synthesis, for example, the successful creation of a target molecule would be a positive outcome .
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWXKHHVIAJJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295127 | |
Record name | 2-chloro-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-phenylpropanamide | |
CAS RN |
21262-52-2 | |
Record name | 21262-52-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-phenylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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